Grammistin Pp3
CAS No.:
Cat. No.: VC3666866
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Origin and Classification
Grammistin Pp3 is one of several peptide toxins derived from the skin secretion of the soapfish Pogonoperca punctata, commonly known as the clown grouper . This peptide belongs to a larger family of grammistins, which are biologically active peptides characterized by their hemolytic and ichthyotoxic properties. The initial isolation of Grammistin Pp3, along with five other grammistins (Pp 1, Pp 2a, Pp 2b, Pp 4a, and Pp 4b), was accomplished through a multi-step purification process involving gel filtration and reverse-phase high-performance liquid chromatography (HPLC) .
The taxonomic classification places these peptides within a unique category of marine-derived toxins that serve defensive functions for their host organisms. Soapfishes, including P. punctata and the related species Grammistes sexlineatus, produce these peptides as part of their chemical defense mechanism against predators . The secretion containing these peptides gives these fish their characteristic soapy or foamy texture when handled, hence their common name.
Historical Discovery
The isolation and characterization of grammistins has been a progressive scientific endeavor, with the P. punctata-derived peptides representing an important advancement in understanding this class of compounds. Research has shown that each fish specimen can yield significant amounts of these peptides, with one study reporting approximately 12.0 mg of Grammistin Pp3 obtained from a single fish specimen .
Chemical Structure and Properties
Grammistin Pp3 is a peptide composed of 25 amino acid residues with the complete sequence: Asn-Trp-Arg-Lys-Ile-Leu-Gly-Gln-Ile-Ala-Ser-Val-Gly-Ala-Gly-Leu-Leu-Gly-Ser-Leu-Leu-Ala-Gly-Tyr-Glu (NWRKILGQIASVGAGLLGSLLAGYE) . This specific amino acid arrangement contributes significantly to the peptide's biological activities and structural characteristics.
Molecular Characteristics
The molecular formula of Grammistin Pp3 is C₁₁₈H₁₉₂N₃₂O₃₃, with a calculated molecular weight of 2586.9 Da . This molecular weight has been confirmed through Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI/TOFMS) analysis, which yielded a value of 2585 Da, closely matching the theoretical value derived from the peptide's amino acid sequence .
Secondary Structure Analysis
This conformational flexibility is a critical feature that underlies the peptide's biological activities. The helical wheel projection analysis demonstrates that Grammistin Pp3 can form amphiphilic structures in two segments of its sequence (1Asn–12Val and 14Ala–21Leu), with the α-helical portions presumed to be contained within these segments .
Biological Activities
Grammistin Pp3 exhibits multiple biological activities that make it a subject of interest in toxicology, pharmacology, and potentially therapeutic applications. These activities stem from its ability to interact with and disrupt biological membranes.
Hemolytic Activity
One of the primary biological activities of Grammistin Pp3 is its hemolytic effect, which refers to its ability to lyse red blood cells. The hemolytic activity of Grammistin Pp3 has been quantified and compared with other grammistins, revealing that it possesses significant hemolytic potency . The mechanism underlying this activity involves the peptide's ability to insert into lipid bilayers and disrupt the structural integrity of cellular membranes, leading to cell lysis.
Ichthyotoxic Activity
Grammistin Pp3 also demonstrates ichthyotoxic activity, meaning it is toxic to fish. Interestingly, research has shown that Grammistin Pp3 has much less ichthyotoxic activity (LC₅₀, 1.5–3.0 HU/mL) than would be expected based on its hemolytic potency . This differential activity profile suggests that the mechanisms underlying hemolysis and ichthyotoxicity may involve different structural elements or target interactions.
Antibacterial Properties
Research indicates that Grammistin Pp3 possesses antibacterial activity . This property is shared with analogous peptides Gs A and Gs C from Grammistes sexlineatus, which exhibit antibacterial activity with a broad spectrum against nine species of bacteria . The antibacterial mechanism likely involves membrane disruption similar to the process responsible for hemolytic activity.
Membrane Interactions
Grammistin Pp3 has demonstrated the ability to interact with and disrupt phospholipid membranes. This has been experimentally verified through the peptide's capacity to release carboxyfluorescein entrapped within liposomes made of either phosphatidylcholine or phosphatidylglycerol/phosphatidylcholine (3:1) . This membrane-lytic activity is central to understanding the biological effects of Grammistin Pp3.
The peptide's amphiphilic nature, as revealed through hydrophobic moment plot analysis, places it in the "surface-seeking region" along with other grammistins, pardaxins, and melittin . This characteristic enables Grammistin Pp3 to interact favorably with the interface between aqueous environments and lipid membranes.
Comparative Analysis with Other Grammistins
Grammistin Pp3 is one of several related peptides isolated from soapfish species. A comparative analysis reveals both similarities and differences among these compounds.
Structural Comparisons
Table 1: Structural Comparison of Grammistins from P. punctata and G. sexlineatus
| Grammistin | Source | Number of Residues | Molecular Weight (Da) | α-Helical Content in SDS (%) |
|---|---|---|---|---|
| Pp 1 | P. punctata | 13 | 1544 | 77% |
| Pp 2a | P. punctata | 13 | 1448 | N/A |
| Pp 2b | P. punctata | 13 | 1482 | N/A |
| Pp 3 | P. punctata | 25 | 2587 | 50% |
| Pp 4a | P. punctata | 24 | 2570 | N/A |
| Pp 4b | P. punctata | 24 | 2570 | N/A |
| Gs 1 | G. sexlineatus | N/A | N/A | 27% |
| Gs 2 | G. sexlineatus | N/A | N/A | 69% |
Research has shown that grammistins Gs A (28 residues) and Gs C (26 residues) from G. sexlineatus are analogous to Grammistin Pp3, while Grammistin Gs B (12 residues) is analogous to Grammistin Pp1 . This structural similarity suggests evolutionary conservation of these peptides across different soapfish species.
Activity Comparisons
The biological activities of different grammistins show interesting variations. While most grammistins demonstrate both hemolytic and ichthyotoxic activities, grammistins Gs A-C from G. sexlineatus exhibit antibacterial activity with a broad spectrum but lack hemolytic activity, differing from other grammistins .
Grammistin Pp3 shows comparable hemolytic activity to Grammistin Pp1 but significantly less ichthyotoxic activity . This differential activity profile among grammistins suggests that specific structural elements within these peptides may be responsible for their various biological effects.
Biochemical Mechanisms
The biological activities of Grammistin Pp3 are intricately linked to its structural characteristics and biochemical interactions.
Membrane Disruption Mechanism
The primary mechanism by which Grammistin Pp3 exerts its biological effects involves membrane disruption. In the presence of SDS, the peptide forms amphiphilic α-helices that can insert into lipid bilayers . This structural change enhances the peptide's ability to disrupt cellular membranes, leading to cell lysis.
The amphiphilic nature of the α-helical segments allows the peptide to position itself at the interface between the aqueous environment and the lipid membrane, with hydrophobic residues interacting with the membrane interior and hydrophilic residues facing the aqueous phase . This arrangement destabilizes the membrane structure, creating pores or causing general disruption that leads to cellular content leakage and ultimately cell death.
Receptor Interactions
Beyond its direct membrane-disrupting effects, Grammistin Pp3 can also serve as an allosteric regulator on glycine receptors (GlyR), increasing receptor activity at lower glycine concentrations . This interaction with specific receptors suggests that Grammistin Pp3 may have more complex physiological effects than simple membrane disruption.
Isolation and Synthesis Methods
Grammistin Pp3 can be obtained through multiple methods, each with its advantages and applications.
Natural Extraction
The original isolation of Grammistin Pp3 involved extraction from the skin secretion of P. punctata using a combination of gel filtration and reverse-phase HPLC . This natural extraction method yields authentic peptide but is limited by the availability of source organisms and potential variability in peptide content.
Chemical Synthesis
Grammistin Pp3 can also be synthesized through solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and purity . Synthetic production offers advantages in terms of scalability and consistency, making it preferable for many research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume